(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride
Overview
Description
(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H14BrNO·HCl It is a derivative of naphthalene, characterized by the presence of an amino group, a bromine atom, and a methanol group attached to the tetrahydronaphthalene ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-aminotetralin derivatives, have been shown to inhibit the reuptake of serotonin and norepinephrine . These neurotransmitters play crucial roles in mood regulation, sleep, and cognition.
Mode of Action
Based on its structural similarity to 2-aminotetralin, it may interact with its targets (serotonin and norepinephrine transporters) by binding to the active sites, thereby inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling.
Biochemical Pathways
By inhibiting the reuptake of serotonin and norepinephrine, it could potentially affect various downstream pathways related to mood regulation, sleep, and cognition .
Result of Action
By inhibiting the reuptake of serotonin and norepinephrine, it could potentially lead to enhanced neurotransmission, which could have various effects depending on the specific neural circuits involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride typically involves the following steps:
Bromination: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes bromination to introduce a bromine atom at the 6-position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid.
Reduction: Formation of 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-ylamine.
Substitution: Formation of 2-amino-6-azido-1,2,3,4-tetrahydronaphthalen-2-yl)methanol.
Scientific Research Applications
(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride
- (2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride
- (2-Amino-6-iodo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride
Uniqueness
(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2-amino-6-bromo-3,4-dihydro-1H-naphthalen-2-yl)methanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-2-1-9-6-11(13,7-14)4-3-8(9)5-10;/h1-2,5,14H,3-4,6-7,13H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOGLQDLTPNUCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1C=C(C=C2)Br)(CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031260-76-9 | |
Record name | 2-Naphthalenemethanol, 2-amino-6-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2031260-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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